molecular formula C26H35NO4 B13740877 6,14-Ethenomorphinan-7-methanol, alpha-butyl-alpha,17-dimethyl-4,5-epoxy-3-hydroxy-6-methoxy-, (5-alpha,7-alpha(R))- CAS No. 14521-97-2

6,14-Ethenomorphinan-7-methanol, alpha-butyl-alpha,17-dimethyl-4,5-epoxy-3-hydroxy-6-methoxy-, (5-alpha,7-alpha(R))-

Cat. No.: B13740877
CAS No.: 14521-97-2
M. Wt: 425.6 g/mol
InChI Key: LZTLVWCCEHZVHM-FMDULGSOSA-N
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Description

6,14-Ethenomorphinan-7-methanol, alpha-butyl-alpha,17-dimethyl-4,5-epoxy-3-hydroxy-6-methoxy-, (5-alpha,7-alpha®)- is a complex organic compound belonging to the morphinan class of chemicals This compound is characterized by its intricate structure, which includes multiple functional groups such as methanol, epoxy, hydroxy, and methoxy groups

Preparation Methods

The synthesis of 6,14-Ethenomorphinan-7-methanol, alpha-butyl-alpha,17-dimethyl-4,5-epoxy-3-hydroxy-6-methoxy-, (5-alpha,7-alpha®)- involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The epoxy group can be reduced to form diols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6,14-Ethenomorphinan-7-methanol, alpha-butyl-alpha,17-dimethyl-4,5-epoxy-3-hydroxy-6-methoxy-, (5-alpha,7-alpha®)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The epoxy and hydroxy groups play a crucial role in its binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

6,14-Ethenomorphinan-7-methanol, alpha-butyl-alpha,17-dimethyl-4,5-epoxy-3-hydroxy-6-methoxy-, (5-alpha,7-alpha®)- can be compared with other morphinan derivatives such as:

    Buprenorphine: Known for its use in pain management and opioid addiction treatment.

    Codeine: Commonly used as a pain reliever and cough suppressant.

    Morphine: Widely used for its analgesic properties.

The uniqueness of 6,14-Ethenomorphinan-7-methanol, alpha-butyl-alpha,17-dimethyl-4,5-epoxy-3-hydroxy-6-methoxy-, (5-alpha,7-alpha®)- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

CAS No.

14521-97-2

Molecular Formula

C26H35NO4

Molecular Weight

425.6 g/mol

IUPAC Name

(2S,6R,14R,15S)-19-[(2R)-2-hydroxyhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol

InChI

InChI=1S/C26H35NO4/c1-5-6-9-23(2,29)18-15-24-10-11-26(18,30-4)22-25(24)12-13-27(3)19(24)14-16-7-8-17(28)21(31-22)20(16)25/h7-8,10-11,18-19,22,28-29H,5-6,9,12-15H2,1-4H3/t18?,19-,22-,23-,24?,25+,26+/m1/s1

InChI Key

LZTLVWCCEHZVHM-FMDULGSOSA-N

Isomeric SMILES

CCCC[C@](C)(C1CC23C=C[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O

Canonical SMILES

CCCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O

Origin of Product

United States

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